molecular formula C22H20N2O4S2 B2879310 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido CAS No. 2097935-68-5

2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido

Cat. No.: B2879310
CAS No.: 2097935-68-5
M. Wt: 440.53
InChI Key: QSTQACHVTUZHPA-UHFFFAOYSA-N
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Description

The compound 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a structurally complex sulfonamide derivative featuring a hybrid aromatic framework. Its core structure includes:

  • A sulfonamido group (–SO₂–NH–) linked to a hydroxy-substituted ethane backbone.
  • Two phenyl rings substituted with heterocyclic moieties: a 2-methyl-1,3-oxazole (electron-deficient aromatic system) and a thiophen-3-yl group (electron-rich aromatic system).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-15-24-21(13-28-15)17-6-8-20(9-7-17)30(26,27)23-12-22(25)18-4-2-16(3-5-18)19-10-11-29-14-19/h2-11,13-14,22-23,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTQACHVTUZHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a sulfonamide derivative that incorporates both isoxazole and thiophene moieties. These structural features suggest potential pharmacological activities, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S

It features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Research has shown that isoxazole derivatives exhibit significant anticancer properties. The incorporation of the isoxazole ring in this compound may enhance its efficacy against various cancer cell lines. Studies have indicated that compounds with similar structures have demonstrated selective inhibition of histone deacetylases (HDACs), which play crucial roles in cancer progression and cell cycle regulation .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundActivityIC50 (µM)Reference
Isoxazole derivative AHDAC Inhibition0.95
Isoxazole derivative BAntiproliferative1.5
2-Hydroxy-S compoundAnticancer potential (hypothetical)TBDThis study

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide compounds has been well-documented. The presence of the thiophene ring in this compound may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A related study noted that isoxazole derivatives exhibited selective COX-2 inhibition, suggesting a promising avenue for further exploration of this compound's anti-inflammatory properties .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundCOX SelectivityReference
Isoxazole derivative CCOX-2 selective inhibitor
Sulfonamide derivative DModerate COX inhibition
2-Hydroxy-S compoundPotentially COX inhibitory (hypothetical)This study

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-established, primarily due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. The inclusion of both isoxazole and thiophene groups could enhance the antimicrobial spectrum of this compound. Preliminary studies on similar compounds indicate promising antimicrobial activity against various pathogens .

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Reference
Sulfonamide EE. coli32 µg/mL
Isoxazole FS. aureus16 µg/mL
2-Hydroxy-S compoundTBDTBDThis study

Case Studies

  • Isoxazole Derivative Studies : A series of isoxazole derivatives were synthesized and evaluated for their biological activity, revealing significant anti-inflammatory effects and selective COX-2 inhibition . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.
  • Thienopyridine Compounds : Research on thiophene-containing compounds has demonstrated their effectiveness as anti-inflammatory agents, particularly in models of acute inflammation . This suggests that the thiophene component in the 2-hydroxy-S compound may similarly contribute to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido are compared below with three classes of analogous compounds from the literature:

Sulfonylphenyl Triazole Derivatives

Example Compound: 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .

Feature Target Compound Triazole Derivative
Core Structure Ethane-sulfonamido backbone with oxazole/thiophene substituents Triazole-thioether backbone with sulfonylphenyl and fluorophenyl groups
Synthesis Likely involves S-alkylation of sulfonamide precursors (inferred from analogs) Cyclization of hydrazinecarbothioamides followed by S-alkylation with α-halogenated ketones
Spectral Data Expected C=S (1240–1258 cm⁻¹) and NH stretches (3150–3414 cm⁻¹) (unconfirmed) IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); absence of C=O confirms triazole tautomer
Functional Groups Oxazole (electron-deficient), thiophene (electron-rich) Triazole (electron-deficient), sulfonyl (electron-withdrawing)
Potential Applications Unreported; structural analogs suggest pesticidal or enzyme-inhibitory roles Antimicrobial agents (inferred from triazole pharmacophores)

Oxadiazole-Thiazole Sulfonamides

Example Compound: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides .

Feature Target Compound Oxadiazole-Thiazole Derivative
Core Structure Ethane-sulfonamido with dual aryl-heterocycles Propanamide backbone with oxadiazole-thiazole and sulfanyl groups
Synthesis Potential use of halogenated ketones and heterocyclic coupling Multi-step synthesis: hydrazine reflux, CS₂/KOH cyclization, and nucleophilic substitution
Heterocyclic Motifs Oxazole (5-membered), thiophene (5-membered) Oxadiazole (5-membered), thiazole (5-membered)
Electronic Effects Mixed electron-rich (thiophene) and electron-deficient (oxazole) systems Electron-deficient oxadiazole and electron-rich thiazole

Sulfonylurea Herbicides

Example Compound: Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .

Feature Target Compound Sulfonylurea Herbicide
Core Structure Ethane-sulfonamido with aryl-heterocycles Benzoate-sulfonylurea backbone with triazine ring
Functional Groups Sulfonamido (–SO₂–NH–) Sulfonylurea (–SO₂–NH–C(=O)–NH–)
Heterocyclic Motifs Oxazole, thiophene Triazine (6-membered, nitrogen-rich)
Applications Unreported; structural similarity suggests enzyme inhibition Herbicidal activity via acetolactate synthase (ALS) inhibition

Key Structural and Functional Insights

  • Synthetic Challenges : Unlike triazole derivatives (which undergo tautomerization ), the target compound’s stability may depend on steric hindrance from its bulky aryl substituents.
  • Biological Potential: While sulfonylureas (e.g., metsulfuron) target plant ALS enzymes , the target compound’s hybrid structure could broaden its applicability to mammalian enzymes or receptors.

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